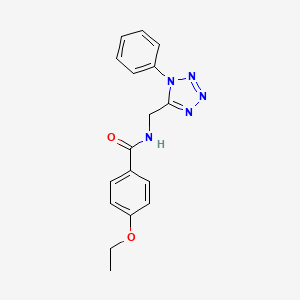

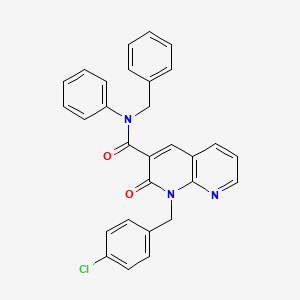

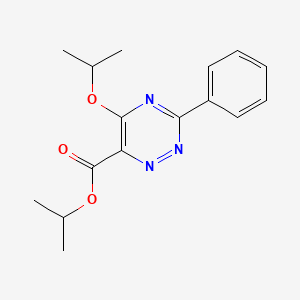

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazole derivatives, such as the one you mentioned, are a class of compounds that have gained significant attention in medicinal chemistry . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost, with good to excellent yields .Molecular Structure Analysis

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are known for their stability and reactivity, which make them useful in various chemical reactions .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of benzamide derivatives in the realm of cancer research. For instance, Ravinaik et al. (2021) synthesized a series of benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug etoposide, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).

Similarly, Salahuddin et al. (2014) evaluated benzimidazole derivatives for their anticancer properties. They found that certain compounds were particularly active against breast cancer cell lines, showcasing the therapeutic promise of benzamide derivatives in cancer treatment (Salahuddin et al., 2014).

Neurological Applications

In the field of neurology, particularly Alzheimer's disease, Cui et al. (2012) explored the use of benzoxazole derivatives as PET probes for imaging cerebral β-amyloid plaques. Their findings indicate the potential of these compounds in diagnosing and studying Alzheimer's disease, a significant advancement in neurodegenerative disease research (Cui et al., 2012).

Antiviral Applications

The antiviral properties of benzamide derivatives have also been investigated. Hebishy et al. (2020) synthesized benzamide-based compounds that showed significant activities against the H5N1 avian influenza virus. This study opens up new avenues for treating viral infections using benzamide derivatives (Hebishy et al., 2020).

Gastrointestinal Applications

Kato et al. (1992) researched gastrokinetic activity in benzamide derivatives. They found that certain compounds significantly enhanced gastric emptying, suggesting their potential as treatments for gastrointestinal disorders (Kato et al., 1992).

Antimicrobial and Antioxidant Applications

Yang et al. (2015) isolated a new benzamide from Streptomyces which showed antimicrobial and antioxidant activities. This finding highlights the possibility of using benzamide derivatives in combating infections and oxidative stress (Yang et al., 2015).

作用機序

Target of Action

It is structurally similar to benzimidazoles , a class of compounds known for their diverse biological activities. Benzimidazoles often interact with biological targets such as tubulin in parasites, the proton pump in the stomach, and various enzymes and receptors in the body .

Mode of Action

For instance, benzimidazoles bind to the beta-tubulin of parasites, disrupting their microtubule formation and thus inhibiting their growth .

Biochemical Pathways

For example, they inhibit the synthesis of the parasite’s microtubules, leading to the disruption of cellular processes such as cell division and nutrient uptake .

Pharmacokinetics

Benzimidazoles, in general, are known for their good absorption and wide distribution in the body . The metabolism and excretion of this specific compound would need further investigation.

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes in its targets, leading to their death or growth inhibition .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of benzimidazoles .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNXAOLWJHGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)

![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451406.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide](/img/structure/B2451417.png)

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)